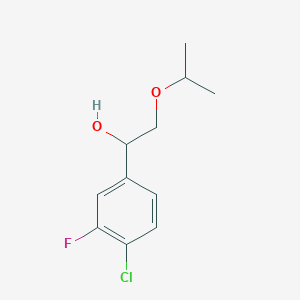

1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

Description

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2-propan-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFO2/c1-7(2)15-6-11(14)8-3-4-9(12)10(13)5-8/h3-5,7,11,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCCTBWSRRHJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C1=CC(=C(C=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, also known by its CAS number 1461709-04-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

- Molecular Formula : C11H14ClFO

- Molecular Weight : 232.68 g/mol

- IUPAC Name : 1-(4-chloro-3-fluorophenyl)-2-isopropoxyethanol

- Physical Form : Liquid

- Purity : ≥95% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 45 |

| IL-6 | 200 | 60 |

This reduction indicates its potential use in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Studies

- Study on Antimicrobial Efficacy : A research team conducted a series of experiments to evaluate the efficacy of the compound against multi-drug resistant strains. The findings indicated that it had a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness .

- Inflammation Model in Mice : In vivo studies using a mouse model of inflammation showed significant reduction in paw swelling and inflammatory markers after treatment with the compound, suggesting its potential therapeutic application in inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may influence biological activity. The presence of the chloro and fluorine substituents on the phenyl ring suggests possible interactions with biological targets, making it a candidate for drug development.

Pharmacological Studies

Research indicates that compounds similar to 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol may exhibit activity against various biological pathways. For instance, studies have shown that similar compounds can selectively target sigma receptors, which are implicated in neuroprotective mechanisms and may influence neurodegenerative conditions .

Case Study 1: Neuroprotective Effects

A study explored the effects of compounds structurally related to this compound on neurodegenerative models. The results indicated that modulation of sigma receptors could lead to enhanced cell survival in neuronal cultures exposed to neurotoxic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The findings demonstrated that these compounds exhibited significant activity against a range of bacterial strains, suggesting their potential use as antibacterial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Compound A : (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (S)-73

- Structure : Contains a diol group instead of an ether.

- Synthesis: Bioreduction of 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone using KRED-NADH-112, achieving 99.5% ee and quantitative conversion .

- Application : Intermediate for ERK inhibitor 74 , used in treating hyperproliferative disorders.

- Key Difference : The diol structure increases hydrophilicity but may reduce metabolic stability compared to the ether analog.

Compound B : 1-(4-Chlorophenyl)-2-methylpropan-2-ol

- Structure : 4-Chlorophenyl group with a branched alcohol (2-methylpropan-2-ol).

- Molecular Weight : 184.66 g/mol (vs. ~218.67 g/mol for the target compound).

Compound C : Yan7874 (Orexin Receptor Agonist)

- Structure: 1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol.

- Application : Pioneering orexin receptor agonist for narcolepsy.

- Key Difference: The imino-benzimidazolyl group introduces hydrogen-bonding capacity, enabling receptor activation—a stark contrast to the ERK-targeting ether analog .

Substituent Position and Electronic Effects

Compound D : 1-(3-Chlorophenyl)propan-2-ol

- Structure : Chloro substituent at the 3-position on the phenyl ring.

Compound E : 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone

- Structure : Ketone and sulfanyl substituents replace the hydroxyl and ether groups.

Stereochemical Considerations

- Compound F : (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (22)

- Synthesis : Asymmetric dihydroxylation using AD-mix-β, followed by silyl protection to yield (1R)-2-[(tert-butyldimethylsilyl)oxy]-1-(4-chloro-3-fluorophenyl)ethan-1-ol (23) .

- Key Insight : Stereochemical control via enzymatic or chemical methods is critical for biological activity, as seen in ERK inhibitor intermediates .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Synthesis Method | Application | Key Advantage(s) |

|---|---|---|---|---|---|

| Target Compound | C11H13ClFO2 | Ether, 4-Cl-3-F-phenyl | Hypothetical enzymatic | ERK inhibitor intermediate | High lipophilicity, metabolic stability |

| (S)-1-(4-Cl-3-F-phenyl)ethane-1,2-diol | C8H7ClFO2 | Diol | KRED-NADH-112 bioreduction | ERK inhibitor intermediate | 99.5% ee, high enantiopurity |

| 1-(4-Cl-phenyl)-2-methylpropan-2-ol | C10H13ClO | Branched alcohol, 4-Cl-phenyl | Chemical synthesis | Unknown | Simpler synthesis, lower molecular weight |

| Yan7874 | C22H18Cl2N4O | Imino-benzimidazolyl, dichlorophenyl | Chemical synthesis | Orexin receptor agonist | Targeted receptor activation |

Research Findings and Implications

- Metabolic Stability : The propan-2-yloxy group in the target compound likely reduces oxidation susceptibility compared to diol analogs, as hydroxyl groups are prone to phase I metabolism .

- Binding Affinity: The 4-chloro-3-fluorophenyl group optimizes steric and electronic interactions for ERK binding, outperforming 3-chloro or non-fluorinated analogs .

- Synthetic Scalability : Enzymatic methods (e.g., KRED-NADH-112) offer high enantiomeric purity but may require adaptation for ether formation, whereas chemical routes (e.g., silylation) add protective steps .

Preparation Methods

Nucleophilic Substitution and Etherification

A common approach starts with halogenated phenyl derivatives, such as 4-chloro-3-fluoroaniline or related intermediates, which undergo nucleophilic substitution to introduce the ethan-1-ol moiety. The hydroxyethyl side chain is then etherified with isopropyl alcohol derivatives to form the propan-2-yloxy group.

- The nucleophilic substitution typically uses polar aprotic solvents like N,N-dimethylformamide (DMF) to facilitate the reaction.

- The etherification step involves reacting the hydroxyethyl intermediate with isopropyl halides or isopropanol under acidic or basic catalysis.

Catalytic Reduction and Chiral Control

For the preparation of chiral hydroxyethyl intermediates, catalytic asymmetric reduction is employed:

- Catalysts based on Rhodium (Rh) or Iridium (Ir) complexes are used to reduce ketone precursors to the corresponding chiral alcohols.

- Hydrogen donors include formic acid, triethylamine, and sodium formate, often in combination with the metal catalysts.

- Reaction conditions such as temperature (room temperature to 40 °C) and solvent choice (toluene, dichloromethane) are optimized for high enantiomeric excess (up to 98%).

Example from research:

| Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone | Rh or Ir catalyst, formic acid/triethylamine, toluene, reflux overnight | 67-70 | 98% |

This method ensures the stereochemical purity of the hydroxyethyl intermediate, which is crucial for biological activity.

Protection and Deprotection of Hydroxyl Groups

To prevent side reactions during multi-step synthesis, hydroxyl groups are often protected as acetyl esters or other protecting groups:

- Acetylation is performed using acetic anhydride in solvents like dichloromethane with controlled molar ratios (5:1 to 20:1 acetic anhydride to substrate).

- Deprotection is achieved under basic conditions, often using aqueous sodium bicarbonate or sodium hydroxide solutions.

- These steps allow selective functionalization of other parts of the molecule without affecting the hydroxyethyl moiety.

Detailed Stepwise Preparation (Illustrative)

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | Phenyl ring precursor | Chlorination and fluorination under controlled conditions | 4-Chloro-3-fluorophenyl derivative | Ensures correct substitution pattern |

| 2 | Nucleophilic substitution | 4-Chloro-3-fluorophenyl derivative | Reaction with 2-haloethanol or 2-hydroxyethyl halide in DMF | 1-(4-Chloro-3-fluorophenyl)-2-hydroxyethan-1-ol | Formation of hydroxyethyl side chain |

| 3 | Etherification | Hydroxyethyl intermediate | Reaction with isopropyl halide or isopropanol under acid/base catalysis | 1-(4-Chloro-3-fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol | Introduction of propan-2-yloxy group |

| 4 | Catalytic reduction (if chiral) | 2-chloro-1-(3,4-difluorophenyl) ethanone (for stereochemistry) | Rh/Ir catalyst, formic acid/triethylamine, toluene, 30-40 °C, overnight | Chiral hydroxyethyl intermediate | High stereoselectivity achieved |

| 5 | Protection/Deprotection | Hydroxyl-containing intermediates | Acetic anhydride in DCM for protection; NaHCO3 or NaOH for deprotection | Protected intermediates | Facilitates multi-step synthesis |

Research Findings and Optimization

- The use of Rh or Ir catalysts with formic acid/triethylamine hydrogen donors provides excellent yields (~67-70%) and high enantiomeric excess (~98%) for chiral hydroxyethyl intermediates, which are key precursors to the target compound.

- Etherification conditions must be carefully controlled to avoid over-alkylation or side reactions; solvents like DMF and mild bases or acids are preferred.

- Protection and deprotection steps are critical to maintain functional group integrity during synthesis, with acetylation and subsequent hydrolysis being standard methods.

- Multi-step syntheses reported earlier involved up to 12 steps and were unsuitable for commercial scale; newer methods emphasize one-pot or simplified step sequences to improve scalability and reduce toxic reagents.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Reagents | Outcome / Notes |

|---|---|---|

| Halogenation | Controlled chlorination and fluorination of phenyl ring | Selective substitution achieved |

| Nucleophilic substitution | DMF solvent, 2-haloethanol or equivalents | Formation of hydroxyethyl intermediate |

| Etherification | Isopropyl halide/alcohol, acid/base catalyst | Introduction of propan-2-yloxy group |

| Catalytic reduction | Rh/Ir catalyst, formic acid, triethylamine, toluene, 30-40 °C | High yield and enantiomeric purity |

| Protection | Acetic anhydride, DCM | Hydroxyl group protection |

| Deprotection | NaHCO3 or NaOH aqueous solution | Hydroxyl group deprotection |

Q & A

Q. Table 1. Key Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-Chloro-3-fluorophenyl MgBr + Epoxide | 65–78 | |

| 2 | Isopropyl bromide/K₂CO₃/EtOH | 82 | |

| 3 | TBSCl/Imidazole/DMF | 90 |

Q. Table 2. Computational vs. Experimental logP Values

| Method | logP (Predicted) | logP (Experimental) |

|---|---|---|

| QikProp | 2.8 | 2.7 ± 0.2 |

| ACD/Labs | 2.9 | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.